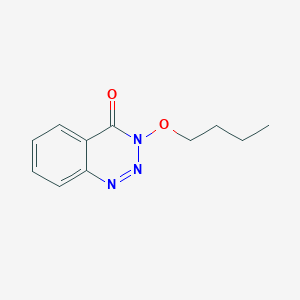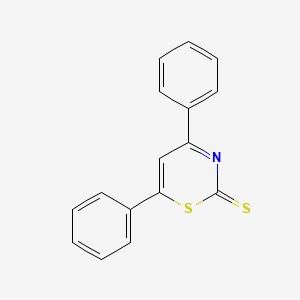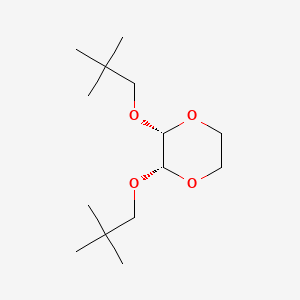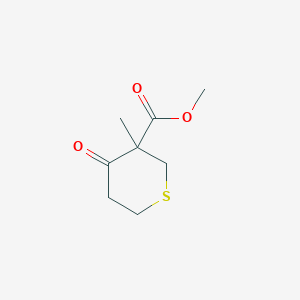
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid is a compound that combines an indole derivative with oxalic acid. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine typically involves the alkylation of 4-methylindole with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole ring, similar in structure to N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylaminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
87482-22-2 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2.C2H2O4/c1-11-5-4-6-13-12(11)7-8-15(13)10-9-14(2)3;3-1(4)2(5)6/h4-8H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
QXOOKPHDXUNPCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN(C2=CC=C1)CCN(C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
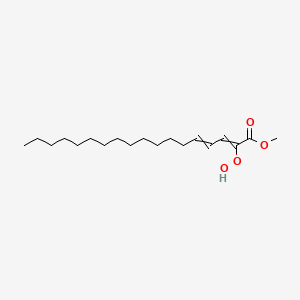
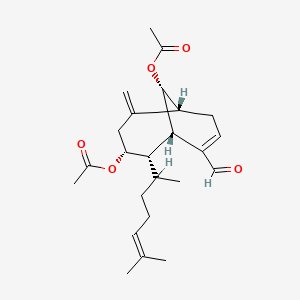
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
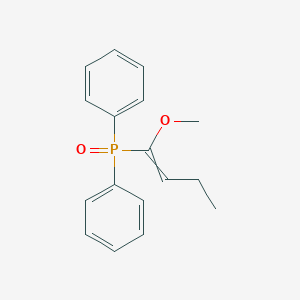
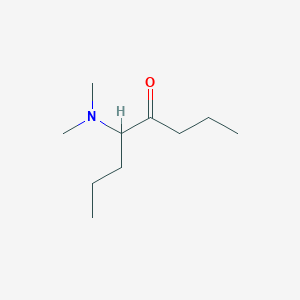
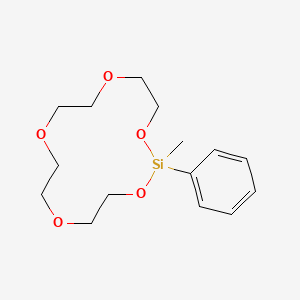
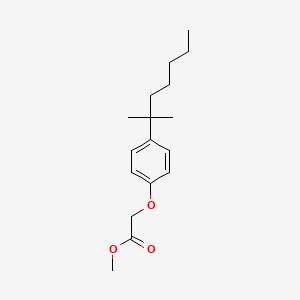
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
